Product packaging for 4-(tert-Butyl)-1-chloro-2-methoxybenzene(Cat. No.:)

4-(tert-Butyl)-1-chloro-2-methoxybenzene

Cat. No.: B12836961
M. Wt: 198.69 g/mol
InChI Key: ZCNKXUBCQHNANT-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-1-chloro-2-methoxybenzene is a substituted benzene derivative of high interest in chemical research and development. This compound serves as a valuable synthetic intermediate, or building block, for the construction of more complex molecules. The presence of both chloro and methoxy functional groups on the aromatic ring, along with the sterically bulky tert-butyl group, makes it a versatile precursor in organic synthesis, particularly in Suzuki coupling and other metal-catalyzed cross-coupling reactions. These reactions are fundamental in the development of novel compounds for pharmaceutical research, agrochemicals, and advanced material science. The tert-butyl group can significantly influence the compound's lipophilicity and steric profile, which is a valuable property in ligand design and the development of functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can consult the Certificate of Analysis for specific data on purity and characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClO B12836961 4-(tert-Butyl)-1-chloro-2-methoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

4-tert-butyl-1-chloro-2-methoxybenzene

InChI

InChI=1S/C11H15ClO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,1-4H3

InChI Key

ZCNKXUBCQHNANT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)OC

Origin of Product

United States

Synthetic Methodologies for 4 Tert Butyl 1 Chloro 2 Methoxybenzene

General Strategies for Halogenated and Methoxy-Substituted Arenes

The synthesis of substituted aromatic compounds like 4-(tert-butyl)-1-chloro-2-methoxybenzene relies on a toolkit of fundamental reactions. The interplay between the activating, ortho-, para-directing methoxy (B1213986) group and the bulky, ortho-, para-directing tert-butyl group, along with the deactivating but ortho-, para-directing chloro group, presents unique challenges and opportunities in synthesis design.

Electrophilic Aromatic Substitution Approaches

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene functionalization. ucla.edu In this class of reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. ucla.edu The tert-butyl group is a moderately activating group and also an ortho-, para-director due to inductive effects and hyperconjugation. libretexts.org However, the significant steric bulk of the tert-butyl group often hinders electrophilic attack at the ortho positions, leading to a preference for the para position. libretexts.org

A common EAS reaction is Friedel-Crafts alkylation, which can be used to introduce the tert-butyl group onto a methoxy-substituted ring. grabmyessay.commnstate.edu For instance, reacting an anisole (B1667542) derivative with tert-butyl chloride or isobutylene (B52900) in the presence of a Lewis acid catalyst like AlCl₃ or a strong protic acid like H₂SO₄ can install the tert-butyl group. ucla.edu Polysubstitution can be an issue in Friedel-Crafts alkylations, but the steric hindrance of the introduced groups can sometimes prevent further reactions. mnstate.edursc.org

Halogenation, another key EAS reaction, can introduce the chlorine atom. The directing effects of the existing methoxy and tert-butyl groups would guide the position of chlorination.

Table 1: Influence of Substituents in Electrophilic Aromatic Substitution

Substituent Electronic Effect Directing Effect Steric Hindrance
-OCH₃ Activating Ortho, Para Low
-C(CH₃)₃ Activating Ortho, Para High

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group, typically a halide, by a nucleophile. wikipedia.org Unlike EAS, SNAr reactions are favored by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. philadelphia.edu.jolibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.com

In the context of this compound, a direct SNAr reaction is not a primary synthetic route for introducing the main substituents, as the methoxy and tert-butyl groups are electron-donating, not withdrawing. Therefore, the benzene (B151609) ring is not sufficiently electron-deficient to be readily attacked by nucleophiles. wikipedia.org

An alternative pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.com This reaction typically requires a strong base and harsh conditions. While it can be used to introduce nucleophiles onto an aromatic ring, controlling the regioselectivity with multiple substituents can be challenging. masterorganicchemistry.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com Reactions like the Suzuki, Heck, Stille, and Negishi couplings, often catalyzed by palladium, allow for the precise and efficient connection of two different organic partners. youtube.comyoutube.com

These methods could be employed to construct the this compound skeleton. For example, a Suzuki coupling could involve the reaction of a boronic acid derivative of one part of the molecule with a halide of the other. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Key Features
Suzuki Organoboron compound + Organohalide Requires a base; generally tolerant of many functional groups. youtube.com
Heck Alkene + Organohalide Forms a new C-C bond at the alkene position. youtube.com
Stille Organotin compound + Organohalide Highly versatile but toxicity of tin reagents is a concern. youtube.com

Targeted Synthetic Routes to this compound

The specific arrangement of substituents in this compound requires careful planning, focusing on regioselectivity and the order of functional group introduction.

Regioselective Functionalization Strategies

Achieving the desired 1,2,4-substitution pattern is the primary challenge. The synthetic strategy must leverage the directing effects of the substituents. A plausible approach would start with a precursor that already contains one or two of the desired groups in the correct relative positions.

For example, starting with 3-tert-butylanisole is not ideal because the methoxy group would direct incoming electrophiles (like chlorine) to the ortho and para positions (2, 4, and 6 positions), and the tert-butyl group would also direct to its ortho and para positions (2, 4, and 6 positions). This would likely lead to a mixture of isomers.

A more effective strategy might begin with 4-tert-butylanisole (B1294814). In this case, the powerful ortho-directing effect of the methoxy group would be directed to positions 2 and 6. The para position is blocked by the tert-butyl group. Chlorination of 4-tert-butylanisole would be expected to yield primarily 2-chloro-4-tert-butylanisole, which is the target molecule, although some of the 3-chloro isomer might also be formed.

Another strategy could involve the functionalization of 4-tert-butyl-2-methoxyphenol. The hydroxyl group could be converted into a chlorine atom through various methods, such as reaction with thionyl chloride (SOCl₂) or a Vilsmeier-Haack reagent, although these reactions are more typical for converting carboxylic acids to acid chlorides. A Sandmeyer reaction, starting from 4-tert-butyl-2-methoxy aniline, would be a more classical approach to introduce the chlorine atom regioselectively.

Precursor Design and Derivatization

The choice of starting material is critical for an efficient synthesis. Several commercially available or readily synthesized precursors could be considered.

One potential precursor is 4-tert-butyl-2-methoxyphenol. This compound has the tert-butyl and methoxy groups in the desired 1,3 relationship on the ring, which would become a 1,4 relationship to the incoming chlorine.

Another logical starting point is 4-tert-butyl-1-chlorobenzene. google.com Methoxylation of this compound would be challenging via nucleophilic aromatic substitution due to the lack of activating groups. A more viable route would be to first introduce a hydroxyl group via a process like the benzyne mechanism or through a multi-step sequence (e.g., nitration, reduction to an amine, diazotization, and hydrolysis), followed by methylation of the resulting phenol (B47542) to form the methoxy ether. However, controlling the regioselectivity of the initial functionalization would be key.

A synthesis starting from 4-amino-5-chloro-2-methoxybenzoic acid has been reported for related structures, indicating that a molecule with this substitution pattern can be a useful intermediate. nih.gov The amino and carboxylic acid groups could potentially be removed or converted to other functionalities. For instance, the carboxylic acid could be removed via decarboxylation, and the amino group could be removed via diazotization followed by reduction.

Similarly, the synthesis of 4-tert-butyl-2-methoxybenzoic acid has been described, which could serve as a precursor. chemicalbook.com The carboxylic acid group could be replaced with a chlorine atom through a process like the Hunsdiecker reaction, although this reaction can have variable yields.

Table 3: List of Mentioned Chemical Compounds

Compound Name
1,4-di-t-butyl-2,5-dimethoxybenzene
2,4,6-trinitrophenol
This compound
4-amino-5-chloro-2-methoxybenzoic acid
4-tert-butyl-1-chlorobenzene
4-tert-butyl-2-methoxybenzoic acid
4-tert-butyl-2-methoxyphenol
4-tert-butylanisole
AlCl₃ (Aluminum chloride)
Anisole
Benzyne
Butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate
Chlorobenzene (B131634)
H₂SO₄ (Sulfuric acid)
Isobutylene
Meisenheimer complex
Methoxybenzene
Methyl 4-tert-butyl-2-methoxybenzoate
SOCl₂ (Thionyl chloride)
tert-Butyl chloride
Toluene (B28343)
Nitrobenzene
Chlorobenzene
Benzoic ester

Information on related compounds, such as the synthesis of 2-tert-butyl-4-methoxyphenol (B74144) from 4-bromo-2-tert-butylphenol, suggests that nucleophilic substitution of a halogen to introduce the methoxy group is a plausible synthetic route. Additionally, Friedel-Crafts alkylation of substituted anisoles is a common method for introducing a tert-butyl group. However, without specific literature focused on this compound, a detailed analysis of its synthetic optimization as per the requested outline cannot be accurately constructed.

Therefore, this article cannot be generated as the foundational scientific literature required to address the specific sections and subsections of the provided outline is not available.

Advanced Spectroscopic and Structural Characterization of the Chemical Compound

High-Resolution Spectroscopic Techniques

Detailed experimental data from high-resolution spectroscopic techniques for 4-(tert-Butyl)-1-chloro-2-methoxybenzene are not available in the reviewed sources. The characterization of a novel or sparsely documented compound like this would typically involve the following methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)

No published ¹H NMR, ¹³C NMR, or 2D-NMR data (such as COSY, HSQC, or HMBC) for this compound could be found. For a definitive structural assignment, these tests would be essential.

Predicted ¹H NMR: Would show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm), the methoxy (B1213986) protons (a singlet around 3.9 ppm), and three aromatic protons with distinct chemical shifts and coupling patterns corresponding to their positions on the benzene (B151609) ring.

Predicted ¹³C NMR: Would reveal signals for the two quaternary aromatic carbons (one bonded to the tert-butyl group and one to the methoxy group), three aromatic CH carbons, the carbon of the methoxy group, and the quaternary and primary carbons of the tert-butyl group.

Interactive Data Table: Hypothetical NMR Data No experimental data available to populate this table.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~7.3 d Ar-H
¹H ~7.1 dd Ar-H
¹H ~6.8 d Ar-H
¹H ~3.9 s -OCH₃
¹H ~1.3 s -C(CH₃)₃
¹³C ~155 - C-OCH₃
¹³C ~145 - C-C(CH₃)₃
¹³C ~129 - C-Cl
¹³C ~128 - Ar-CH
¹³C ~125 - Ar-CH
¹³C ~110 - Ar-CH
¹³C ~56 - -OCH₃
¹³C ~34 - -C(CH₃)₃

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Specific experimental IR and Raman spectra for this compound have not been documented in the searched databases. These analyses would identify characteristic vibrational modes.

Expected IR Bands: Key absorptions would include C-H stretching from the aromatic and alkyl groups (~2850-3100 cm⁻¹), C-O stretching for the ether (~1250 cm⁻¹), and C-Cl stretching (~1000-1100 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Hypothetical IR Absorption Bands No experimental data available to populate this table.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~2960 Strong C-H stretch (tert-butyl)
~1590 Medium C=C stretch (aromatic)
~1480 Medium C=C stretch (aromatic)
~1250 Strong C-O stretch (aryl ether)

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS, HRMS)

While mass spectral data for related isomers and analogues are available, no specific mass spectrum (GC-MS, LC-MS, or HRMS) for this compound could be located.

Expected Mass Spectrum: High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₁H₁₅ClO. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns would include the loss of a methyl group (M-15) or a tert-butyl group (M-57).

X-ray Diffraction Analysis for Solid-State Structure Elucidation

There are no published reports on the single-crystal X-ray diffraction of this compound. This analysis is contingent on the ability to grow a suitable single crystal from the substance.

Single Crystal X-ray Diffraction (SCXRD)

No SCXRD data, including unit cell dimensions, space group, or atomic coordinates for this compound, are available. Such an analysis would provide unambiguous proof of the molecular structure and detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystallization Methodologies for Suitable Samples

Information regarding the crystallization of this compound is absent from the literature. Standard methods for growing single crystals for a compound of this nature would include slow evaporation from various organic solvents (e.g., ethanol, hexane, ethyl acetate), vapor diffusion, or slow cooling of a saturated solution. The success of these methods would depend on the compound's physical state (solid or liquid at room temperature) and its solubility characteristics.

Advanced Microscopy and Surface Characterization

Advanced microscopy techniques are instrumental in elucidating the nanoscale and microscale morphology, topography, and surface chemistry of materials. For an organic molecule like this compound, these methods could provide critical insights into its crystalline structure, self-assembly behavior, and the spatial distribution of its constituent elements.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce images of a sample's surface topography on the atomic scale. nih.govoxinst.com The AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. oxinst.com The forces between the tip and the sample lead to the deflection of the cantilever, which is monitored by a laser and photodiode system to generate a three-dimensional topographical map. oxinst.com

For this compound, AFM could be employed to visualize the packing of molecules in a crystalline or thin-film state. The bulky tert-butyl group, along with the chloro and methoxy substituents, would significantly influence the intermolecular interactions and, consequently, the surface arrangement. Studies on similarly substituted phenols, such as p-tert-butylphenol, have utilized surface analysis techniques to understand how nonpolar groups affect crystal packing, often leading to the formation of complex structures like helical arrays. mq.edu.au It can be inferred that the interplay of steric hindrance from the tert-butyl group and electrostatic interactions from the polar chloro and methoxy groups would dictate the molecular arrangement of this compound on a substrate. AFM would be capable of revealing details about molecular ordering, surface defects, and the formation of self-assembled monolayers. nih.gov The resolution of AFM is such that, under ideal conditions, it could even distinguish the orientation of individual molecules on a surface. nih.gov

Table 1. Hypothetical AFM Analysis Parameters and Expected Observations for this compound.
ParameterHypothetical Observation
Surface TopographyVisualization of crystalline domains or self-assembled monolayers. The height and arrangement of these structures would be quantifiable.
Molecular PackingHigh-resolution imaging could potentially reveal the packing arrangement of individual molecules, influenced by the steric bulk of the tert-butyl group and the polarity of the chloro and methoxy groups.
Surface DefectsIdentification of vacancies, dislocations, or domain boundaries within the crystalline or monolayer structure.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for imaging the morphology and structure of materials at the micro and nanoscale. SEM provides a three-dimensional-like image of the surface by scanning it with a focused beam of electrons, making it ideal for observing the morphology of crystals. azom.comacs.org TEM, on the other hand, passes a beam of electrons through an ultra-thin specimen to provide detailed information about the internal structure, including crystal lattice and defects. whiterose.ac.uknih.gov

TEM would offer a deeper insight into the crystalline quality of the compound. For organic molecules, which are often sensitive to the electron beam, low-dose TEM techniques are typically required. whiterose.ac.uknih.gov If a suitably thin crystal of this compound were prepared, TEM could potentially resolve its crystal lattice, identify stacking faults, and characterize dislocations or other structural imperfections. azom.com The self-assembly of aromatic ethers into larger, ordered structures could also be investigated using these microscopy techniques. nih.gov While no specific SEM or TEM studies on this compound have been reported, analysis of other organic crystalline materials demonstrates the utility of these methods. whiterose.ac.uknih.gov

Table 2. Expected Morphological and Structural Information from SEM and TEM for this compound.
TechniqueInformation ObtainableHypothetical Findings
SEMCrystal morphology, size, and shape distribution. Surface features of bulk material.Would likely reveal polyhedral microcrystals, with facet expression influenced by the substituent groups.
TEMInternal crystal structure, lattice imaging, identification of defects (e.g., dislocations, stacking faults).Could confirm the crystallinity and reveal the nature of any structural imperfections within the crystals, assuming a beam-damage mitigation strategy is used.

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that provides elemental and molecular information about the uppermost atomic layers of a solid sample. oup.comcarleton.edu In SIMS, a primary ion beam (e.g., Ga+, Cs+, O2+) bombards the sample surface, causing atoms and molecular fragments (secondary ions) to be sputtered. carleton.eduiyte.edu.tr These secondary ions are then analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio, generating a mass spectrum of the surface. iyte.edu.trspectroscopyonline.com By rastering the primary ion beam across the sample, chemical maps of the surface can be generated. spectroscopyonline.com

For this compound, static SIMS (S-SIMS), which uses a low primary ion dose to minimize surface damage, would be the preferred mode for molecular analysis. oup.comcarleton.edu This technique would be capable of identifying the parent molecular ion as well as characteristic fragment ions. The fragmentation pattern is highly dependent on the molecular structure. Common fragmentation pathways for substituted benzenes involve the loss of substituents or cleavage of alkyl chains. youtube.com

A hypothetical SIMS analysis of this compound would be expected to show a prominent peak for the intact molecular ion. Key fragmentation would likely involve the loss of the tert-butyl group, the methoxy group, or a chlorine atom. The stability of the resulting carbocations, such as the resonance-stabilized phenyl cation, often dictates the most abundant fragment peaks. youtube.com SIMS imaging could also map the distribution of these fragments on a surface, which would be particularly useful for assessing the homogeneity of a thin film or identifying surface contamination.

Table 3. Hypothetical Key Fragments in the Positive Ion SIMS Spectrum of this compound.
m/z (Mass-to-Charge Ratio)Plausible Ionic FragmentStructural FormulaOrigin
198/200Molecular Ion[C₁₁H₁₅ClO]⁺Intact molecule (showing isotopic pattern for Cl)
183/185[M - CH₃]⁺[C₁₀H₁₂ClO]⁺Loss of a methyl radical from the tert-butyl or methoxy group
141[M - C(CH₃)₃]⁺[C₇H₆ClO]⁺Loss of the tert-butyl radical
167[M - OCH₃]⁺[C₁₀H₁₂Cl]⁺Loss of the methoxy radical
57[C(CH₃)₃]⁺[C₄H₉]⁺tert-Butyl cation

Computational and Theoretical Studies of the Chemical Compound

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical study on 4-(tert-Butyl)-1-chloro-2-methoxybenzene would involve DFT calculations to determine its fundamental properties.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, a key aspect of this analysis would be the orientation of the methoxy (B1213986) and tert-butyl groups relative to the benzene (B151609) ring.

The conformational landscape would be explored by systematically rotating the C-O bond of the methoxy group and the C-C bond connecting the tert-butyl group to the ring. A potential energy surface scan would identify the global minimum (the most stable conformer) and any local minima (other stable, but less favorable, conformers). The results would reveal the energetic barriers to rotation for these substituent groups. It is generally expected that the methoxy group would prefer a planar orientation with the benzene ring to maximize resonance, while the bulky tert-butyl group's orientation would be dictated by minimizing steric hindrance with adjacent groups.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)

Parameter Bond/Angle Predicted Value
Bond Length C-Cl Data not available
Bond Length C-O (methoxy) Data not available
Bond Length C-C (tert-butyl) Data not available
Bond Angle C-C-O Data not available

This table illustrates the type of data a geometry optimization would provide. The values are currently unavailable in published literature.

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

Property Value
HOMO Energy Data not available
LUMO Energy Data not available

This table shows the electronic properties that would be determined. Specific values are not available from existing research.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, each vibrational mode (stretching, bending, twisting) could be assigned to a specific peak in an experimental spectrum. This correlation is crucial for confirming the structure of the synthesized compound and understanding its intramolecular dynamics. Characteristic frequencies for the C-Cl, C-O, C-H, and benzene ring vibrations would be identified and compared with experimental data if it were available.

Molecular Dynamics Simulations

While quantum calculations examine a single, static molecule (or a small number), molecular dynamics (MD) simulations model the behavior of molecules over time. This allows for the study of intermolecular forces and the effects of a solvent environment.

MD simulations could predict how multiple molecules of this compound interact with each other in a condensed phase. The analysis would focus on non-covalent interactions, such as van der Waals forces and dipole-dipole interactions. The bulky tert-butyl group would likely play a significant role in dictating the packing efficiency and aggregation behavior, potentially leading to the formation of specific molecular arrangements in the solid state or in concentrated solutions. The presence of substituents on aromatic rings is known to influence π-π stacking interactions, and simulations could reveal whether displaced-stacked or T-shaped conformations are preferred between molecules.

Non-Covalent Interaction Analysis

Theoretical models and computational chemistry offer powerful tools to dissect the complex interplay of non-covalent forces that are otherwise difficult to isolate and measure experimentally. rsc.org For this compound, a combination of density functional theory (DFT) and ab initio methods can predict the geometry, strength, and nature of its non-covalent interactions. These computational approaches are essential for understanding how the electronic structure, influenced by the tert-butyl, chloro, and methoxy substituents, governs the molecule's interaction patterns. nih.gov

Weak hydrogen bonds, particularly those involving carbon as a donor (C-H), are now recognized as significant forces in molecular assembly. nih.govsapub.org In this compound, several types of C-H···X hydrogen bonds are plausible, primarily involving the aromatic and aliphatic C-H bonds as donors and the chlorine atom or the oxygen of the methoxy group as acceptors.

The C-H bonds of the tert-butyl group and the aromatic ring can act as hydrogen bond donors. The oxygen atom of the methoxy group, with its lone pairs of electrons, serves as a potential hydrogen bond acceptor. Computational studies on related anisole-containing systems have highlighted the presence of C-H···O interactions. researchgate.net These interactions, though weak, can collectively influence the conformation and packing of molecules in the solid state.

Furthermore, the chlorine atom can act as a weak hydrogen bond acceptor. Database analyses of crystal structures have shown that C–H···Cl interactions are common, though they are often on the borderline between true hydrogen bonds and van der Waals contacts. psu.edu The strength and directionality of these bonds are sensitive to the acidity of the C-H donor. In this compound, intramolecular C-H···Cl and C-H···O interactions could play a role in determining the preferred orientation of the methoxy and tert-butyl groups relative to the chlorine atom.

Potential Weak Hydrogen Bond Donor Acceptor Typical Interaction Distance (Å) Notes
C-H···OAromatic C-H / tert-Butyl C-HMethoxy Oxygen2.20 - 2.80Influences substituent conformation. researchgate.net
C-H···ClAromatic C-H / tert-Butyl C-HChlorine2.50 - 3.00Generally weak and less directional. sapub.orgpsu.edu
C-H···πAromatic C-H / tert-Butyl C-HAromatic Ring2.50 - 2.90Contributes to crystal packing. nih.gov

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. whiterose.ac.uk This seemingly counter-intuitive interaction is explained by the concept of the "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. nih.gov In this compound, the chlorine atom can act as a halogen bond donor.

Theoretical studies on chlorobenzene (B131634) derivatives have shown that the strength of the halogen bond can be tuned by the presence of other substituents on the aromatic ring. researchgate.net The electron-donating methoxy group and the electron-releasing tert-butyl group in this compound would modulate the magnitude of the σ-hole on the chlorine atom. Computational models predict that the chlorine atom in this molecule can form halogen bonds with various Lewis bases, such as the oxygen atom of a neighboring methoxy group or the π-system of an adjacent aromatic ring. These interactions are crucial in directing the self-assembly of the molecules in the solid state.

Halogen Bond Parameter Description Predicted Characteristics for this compound
Donor Chlorine AtomThe σ-hole on the chlorine is modulated by the methoxy and tert-butyl groups.
Acceptor Lewis bases (e.g., O, N, π-systems)Interactions with the methoxy oxygen or aromatic ring of a neighboring molecule are likely.
Interaction Geometry R-Cl···Acceptor angle ≈ 180°High directionality is a key feature of halogen bonds.
Interaction Energy -1 to -5 kcal/molExpected to be in the range of weak to moderate non-covalent interactions. researchgate.net

The aromatic ring of this compound is a hub for π-interactions, including π-stacking and C-H···π interactions. msstate.edu Computational studies on substituted benzene derivatives have provided significant insights into the nature of these interactions. banglajol.info For instance, research on chlorobenzene and toluene (B28343) has shown a preference for offset or slipped-parallel stacking arrangements over a face-to-face orientation. banglajol.infochemrxiv.org This preference is generally attributed to a balance between attractive dispersion forces and repulsive electrostatic and Pauli forces. chemrxiv.org

Interaction Type Interacting Moieties Preferred Geometry Key Influencing Factors
π-π Stacking Benzene Ring ↔ Benzene RingSlipped-Parallel or T-shapedSteric hindrance from tert-butyl group; electrostatic effects of Cl and OCH₃. banglajol.infochemrxiv.org
C-H···π C-H (tert-Butyl/Aromatic) ↔ Benzene RingHydrogen atom pointing towards the π-cloud.Contribution to overall crystal packing and stability. nih.gov

Applications and Functionalization of the Chemical Compound in Advanced Materials

Role as a Building Block in Organic Synthesis

In the realm of organic chemistry, 4-(tert-Butyl)-1-chloro-2-methoxybenzene serves as a valuable scaffold for the construction of more intricate molecules. The interplay of its substituents governs its reactivity and allows for a range of chemical modifications.

The synthesis of complex molecular systems often relies on the stepwise assembly of smaller, functionalized precursors. nih.gov this compound, with its distinct reactive sites, is an ideal starting material for creating polysubstituted aromatic compounds. libretexts.orgpressbooks.pub The bulky tert-butyl group can direct incoming substituents to specific positions on the aromatic ring due to steric hindrance, thereby offering regiochemical control during synthesis. northwestern.edu

The chloro group provides a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. 210.212.36 These reactions are fundamental in constructing the carbon skeleton of complex organic molecules. The methoxy (B1213986) group, being an electron-donating group, activates the benzene (B151609) ring towards electrophilic substitution, although its directing effect would need to be considered in concert with the other substituents. libretexts.org

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Cross-Coupling Reaction Reagent Catalyst Bond Formed Potential Product Class
Suzuki-Miyaura Arylboronic acid Palladium C-C Biaryls
Heck Alkene Palladium C-C Substituted Alkenes
Sonogashira Terminal alkyne Palladium/Copper C-C Aryl Alkynes
Buchwald-Hartwig Amine Palladium C-N Aryl Amines

This table illustrates potential synthetic transformations and is based on general reactivity patterns of chloroarenes.

Furthermore, the methoxy group can be cleaved to reveal a phenol (B47542), which opens up another avenue for functionalization, such as etherification or esterification. The tert-butyl group, while generally stable, can be removed under harsh acidic conditions if required later in the synthetic route. pressbooks.pub This ability to selectively modify each part of the molecule makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. vinatiorganics.com

Integration into Functional Materials

The unique electronic and steric properties imparted by the substituents of this compound make it an attractive component for the design and synthesis of functional materials with tailored properties.

In the field of organic electronics, the performance of devices is highly dependent on the molecular structure of the organic materials used. mdpi.com The introduction of bulky tert-butyl groups into organic semiconductor molecules can enhance their solubility and processability, as well as influence their solid-state packing, which is critical for charge transport. mdpi.com The electronic properties of the benzene ring are modulated by the electron-donating methoxy group and the inductively withdrawing chloro group, which can influence the HOMO and LUMO energy levels of resulting materials. mdpi.comresearchgate.net

By serving as a precursor, this compound can be incorporated into larger conjugated systems, such as oligomers and polymers, designed for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The specific substitution pattern can be fine-tuned to achieve desired electronic and photophysical properties.

The tert-butyl group is known to enhance the thermal stability and solubility of polymers. nih.gov By functionalizing this compound to introduce a polymerizable group, it can be used as a monomer in polymerization reactions. For example, the chloro group could be replaced with a vinyl or acrylic group via cross-coupling, creating a styrenic or acrylic monomer. Atom Transfer Radical Polymerization (ATRP) is a technique that can be used for the controlled polymerization of such monomers. cmu.educhemrxiv.org

The resulting polymers would benefit from the presence of the tert-butyl group, potentially exhibiting improved mechanical properties and resistance to degradation. These polymers could find use as advanced composites, high-performance plastics, or specialty coatings. Tert-butylated phenols are widely used as antioxidants and stabilizers in the plastics and rubber industries. vinatiorganics.com

Table 2: Potential Polymer Properties Influenced by the Incorporation of the 4-(tert-Butyl)-2-methoxy-phenyl Moiety

Property Influence of the Moiety Potential Application
Thermal Stability Increased due to the bulky tert-butyl group High-temperature resistant plastics
Solubility Enhanced in organic solvents Improved processability for coatings and films
Mechanical Strength Potentially improved due to rigid aromatic core Engineering plastics and composites

This table provides a qualitative prediction of properties based on the chemical structure.

Beyond advanced materials, this compound can serve as a precursor for a range of specialty chemicals. The family of tert-butyl phenols, for instance, has wide-ranging industrial applications. vinatiorganics.com Ortho-tert-butyl phenol is a key raw material for synthetic oil-based resins, adhesives, and coatings. vinatiorganics.com Para-tert-butyl phenol is extensively used in the production of epoxy and polycarbonate resins. vinatiorganics.com

By analogy, derivatives of this compound could be developed for similar applications. For example, conversion of the chloro group to a hydroxyl group would yield a substituted tert-butyl phenol with potential use as an antioxidant or stabilizer. The unique substitution pattern may also lead to the development of novel fragrances, dyes, or agrochemicals. vinatiorganics.comchuanhechem.com.cn

Structure-Property Relationships in Material Design

The rational design of advanced materials hinges on a deep understanding of the relationship between a molecule's chemical structure and its resulting macroscopic properties. In the case of this compound, the specific arrangement and nature of its substituent groups—chloro, methoxy, and tert-butyl—on the benzene ring dictate its electronic characteristics, intermolecular interactions, and, consequently, its potential performance in various applications. The interplay between these functional groups allows for the fine-tuning of properties critical for the development of novel organic electronic and optoelectronic materials.

Influence of Halogenation on Electronic Properties

The presence of a chlorine atom on the benzene ring significantly modifies the electronic landscape of this compound. Halogens like chlorine exert a dual electronic influence on aromatic systems: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). aakash.ac.in

Inductive Effect (-I): Due to its high electronegativity, the chlorine atom pulls electron density away from the benzene ring through the sigma (σ) bond. libretexts.orgnih.gov This effect generally lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This electron withdrawal deactivates the ring, making it less reactive towards electrophilic substitution compared to unsubstituted benzene. aakash.ac.inlibretexts.org

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring. This effect increases the electron density at the ortho and para positions relative to the meta position. aakash.ac.in

Table 1: Electronic Effects of Halogen Substituents on a Benzene Ring

Effect Description Impact on Benzene Ring
Inductive Effect (-I) Withdrawal of electron density through the σ-bond due to the halogen's high electronegativity. libretexts.org Deactivation of the ring; lowers HOMO/LUMO energy levels. nih.gov
Resonance Effect (+R) Donation of lone pair electrons into the π-system of the ring. aakash.ac.in Increases electron density at ortho and para positions. aakash.ac.in
Overall Electronic Character The inductive effect is stronger than the resonance effect. aakash.ac.in Deactivating, yet ortho-para directing for electrophilic substitution. libretexts.org

Impact of Methoxy and tert-Butyl Groups on Molecular Packing and Performance

The methoxy (-OCH₃) and tert-butyl (-C(CH₃)₃) groups play crucial roles in defining the solid-state morphology and ultimate performance of materials derived from this compound. Their combined influence on solubility, molecular packing, and intermolecular forces is a key consideration in material design.

The methoxy group is a strong electron-donating group due to its resonance effect (+R), which is more significant than its electron-withdrawing inductive effect (-I). This property allows it to modulate the electronic and optical characteristics of the molecule. In donor-acceptor molecular architectures, which are common in organic electronics, such electron-donating groups are essential for tuning energy levels and optical properties. acs.org

The tert-butyl group , on the other hand, is a bulky aliphatic motif primarily known for imparting steric hindrance. researchgate.netnih.govchemrxiv.org This steric bulk has several important consequences for material properties:

Improved Solubility: The presence of tert-butyl groups often enhances the solubility of organic molecules in common solvents, which is a significant advantage for solution-based processing of thin films for electronic devices. nih.gov

Control of Molecular Packing: The steric congestion provided by the tert-butyl group can prevent excessive intermolecular π-π stacking. researchgate.netmdpi.com While tight crystal packing is often desired to enhance charge transport, overly strong aggregation can lead to detrimental effects like the formation of excimers and reduced photoluminescence quantum yield in optoelectronic devices. The tert-butyl group helps to isolate molecules from each other, suppressing these undesirable interactions. researchgate.net

Enhanced Stability: The robust nature of the tert-butyl group can increase the thermal stability and structural rigidity of a molecule, contributing to better performance and longer lifetimes in devices. acs.org

Intermolecular interactions are critical in determining the molecular packing and orientation of organic molecules, which in turn significantly affects their electrical and optical properties. rsc.org The performance of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is directly linked to the molecular ordering and orientation. rsc.org By strategically incorporating the bulky tert-butyl group to control intermolecular distances and the electronically active methoxy group to tune the HOMO/LUMO levels, a precise manipulation of the final material's performance can be achieved. This balance between preventing excessive aggregation while still allowing for efficient charge transport is a central theme in the design of high-performance organic semiconductors.

Table 2: Influence of Methoxy and tert-Butyl Groups on Material Properties

Substituent Group Primary Effect Impact on Molecular Properties Consequence for Material Performance
Methoxy (-OCH₃) Strong Electron Donation (+R > -I) Modulates HOMO/LUMO energy levels; tunes optical properties. acs.org Fine-tuning of electronic behavior for specific applications (e.g., in D-A systems). acs.org
tert-Butyl (-C(CH₃)₃) Steric Hindrance Increases solubility; prevents excessive π-π stacking; enhances thermal stability. acs.orgresearchgate.netnih.gov Improved processability; suppression of aggregation-caused quenching; enhanced device lifetime. acs.orgresearchgate.net

Environmental Fate and Degradation Studies of Substituted Chloroanisoles

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical and physical processes that break down compounds without the involvement of living organisms. For 4-(tert-Butyl)-1-chloro-2-methoxybenzene, these mechanisms are primarily driven by atmospheric photochemistry and reactions within aquatic systems.

Photochemical Pathways in the Atmosphere

Once volatilized into the atmosphere, substituted chloroanisoles are subject to photochemical degradation. The primary pathway for the atmospheric degradation of many volatile organic compounds (VOCs), including halogenated aromatics, is through reaction with hydroxyl radicals (•OH). nih.gov These highly reactive radicals initiate a series of reactions that can lead to the breakdown of the parent molecule. The atmospheric lifetime of such compounds is largely determined by the rate of this initial reaction.

Hydrolysis and Oxidation Reactions in Aquatic Environments

In aquatic environments, the degradation of this compound is influenced by hydrolysis and oxidation. Aryl ethers and aryl halides are generally resistant to hydrolysis under typical environmental conditions (pH 5-9). e3s-conferences.org Therefore, the hydrolytic breakdown of the ether linkage or the carbon-chlorine bond is expected to be a very slow process and not a significant degradation pathway.

Conversely, oxidation can be a more relevant abiotic degradation route in water. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, can effectively degrade recalcitrant organic pollutants. For instance, the oxidation of chloroanisoles has been demonstrated using methods like activated hydrogen peroxide. nih.govresearchgate.net In drinking water treatment, disinfectants like chlorine can react with anisole (B1667542) precursors to form various chloroanisoles. daneshyari.comnih.gov These oxidative reactions can lead to hydroxylation of the aromatic ring, cleavage of the ether bond, and ultimately, ring opening and mineralization. The presence of substances like dissolved organic matter can, however, influence the efficiency of these degradation processes. researchgate.net

Biotic Degradation Pathways

The microbial breakdown of this compound is a critical component of its environmental fate, particularly in soil and sediment. Microorganisms have evolved diverse enzymatic systems to transform and utilize a wide range of organic compounds.

Microbial Transformation by Specific Bacterial Strains

The biodegradation of chlorinated aromatic compounds is well-documented for numerous bacterial strains. While no studies have specifically identified microorganisms capable of degrading this compound, research on other chloroanilines and chlorophenols provides insight into potential pathways. Bacteria from genera such as Pseudomonas, Rhodococcus, Acinetobacter, and Alcaligenes have been shown to degrade various chlorinated aromatic compounds. unilag.edu.ngnih.govnih.govplos.org

A common initial step in the microbial metabolism of chloroanisoles is O-demethylation, which converts the chloroanisole into its corresponding chlorophenol. This reaction is catalyzed by monooxygenase enzymes. Another potential initial step is the oxidative dechlorination where the chlorine atom is replaced by a hydroxyl group. Following these initial transformations, the resulting intermediates are typically funneled into central metabolic pathways, often involving cleavage of the aromatic ring by dioxygenase enzymes.

Bacterial GenusRelated Compound DegradedReference
Pseudomonas sp.p-Chloroaniline, Trichloroethylene nih.govmdpi.com
Alcaligenes sp.p-Chloroaniline unilag.edu.ng
Cellulomonas sp.p-Chloroaniline unilag.edu.ng
Acinetobacter sp.Chloroanilines nih.gov
Rhodococcus sp.2-Chloro-4-nitroaniline plos.orgresearchgate.net

This table lists bacterial strains known to degrade related chlorinated aromatic compounds, suggesting their potential role in the transformation of this compound.

Reductive Dechlorination Processes

Under anaerobic conditions, such as those found in saturated soils, sediments, and certain groundwater environments, reductive dechlorination is a key degradation pathway for chlorinated organic compounds. wikipedia.org This process involves the removal of a chlorine atom from the aromatic ring, with a concurrent addition of a hydrogen atom, a reaction known as hydrogenolysis. wikipedia.org

This biotransformation is carried out by specific groups of anaerobic bacteria, such as Dehalococcoides and Dehalobacter, which use chlorinated compounds as electron acceptors in a process called "dehalorespiration". wikipedia.org For this compound, reductive dechlorination would result in the formation of 4-tert-butyl-2-methoxyphenol. This process is crucial for the detoxification of chlorinated aromatics, as it often represents the initial step in their complete mineralization under anaerobic conditions. While direct evidence for the target compound is lacking, the robust nature of this process for a wide range of aryl chlorides suggests it is a highly probable fate in anoxic environments. nih.govnih.gov

Metabolite Identification and Environmental Fate

Based on known microbial degradation pathways for similar compounds, two primary initial metabolites of this compound can be proposed:

4-tert-Butyl-2-chlorophenol : This metabolite would be formed through aerobic O-demethylation, a common initial step in the breakdown of substituted anisoles. The resulting chlorophenol is generally more susceptible to further microbial attack than the parent chloroanisole.

4-tert-Butyl-2-methoxyphenol : This product would arise from anaerobic reductive dechlorination. The removal of the chlorine atom significantly reduces the toxicity and recalcitrance of the molecule.

Following their formation, these primary metabolites are expected to undergo further degradation. For example, chlorophenols and methoxyphenols can be hydroxylated to form catechols (dihydroxybenzenes). These catechols are key intermediates that can then be processed by ring-cleavage dioxygenases, which break open the aromatic ring. nih.govfrontiersin.org The resulting aliphatic acids are then channeled into central metabolism (e.g., the Krebs cycle) for energy production and cell growth, ultimately leading to the complete mineralization of the original compound to carbon dioxide and water.

Environmental Monitoring and Persistence Studies of this compound

The environmental fate of this compound, a substituted chloroanisole, is of interest due to the persistence and potential for bioaccumulation associated with this class of compounds. Chloroanisoles can be formed in the environment through the microbial methylation of chlorophenols, which have been used extensively as wood preservatives and pesticides. mdpi.comsemanticscholar.org This section explores the analytical methods for detecting such compounds in environmental matrices, their persistence, and the application of computational models to predict their environmental behavior.

Analytical Methodologies for Detection in Environmental Matrices

The detection and quantification of substituted chloroanisoles like this compound in environmental samples such as water, soil, and sediment are predominantly achieved through chromatographic techniques, particularly Gas Chromatography (GC) coupled with Mass Spectrometry (MS). This combination offers high sensitivity and selectivity, which is crucial for identifying and measuring trace levels of these compounds.

Sample Preparation: Before instrumental analysis, a sample preparation step is essential to extract and concentrate the analytes from the complex environmental matrix. Common techniques include:

Solid-Phase Extraction (SPE): This method is widely used for water samples, where a solid adsorbent is used to trap the chloroanisoles from the water, which are then eluted with a small volume of an organic solvent.

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either headspace or directly immersed). The analytes adsorb to the fiber and are then thermally desorbed into the GC inlet. daneshyari.com

Soxhlet Extraction: Traditionally used for solid samples like soil and sediment, this technique involves continuous extraction with an organic solvent. publications.gc.ca

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of chloroanisoles. daneshyari.com The gas chromatograph separates the individual compounds in the sample, and the mass spectrometer provides identification based on their unique mass spectra. The use of selected ion monitoring (SIM) mode in MS can enhance sensitivity for trace-level detection. daneshyari.com

Gas Chromatography with Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds like chloroanisoles and can be an alternative to MS for quantification, though it does not provide the same level of structural confirmation.

A summary of typical analytical parameters for chloroanisole analysis is presented in the interactive table below.

Table 1: Typical Analytical Parameters for Chloroanisole Analysis
ParameterDescription
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Solid-Phase Microextraction (SPME), Solid-Phase Extraction (SPE)
GC Column Typically a non-polar or semi-polar capillary column (e.g., RTX-5MS)
Injection Mode Splitless
Oven Temperature Program Ramped temperature program to separate analytes
MS Ionization Mode Electron Impact (EI)
MS Detection Mode Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity

Quantitative Structure-Activity Relationship (QSAR) in Environmental Chemistry (focus on environmental fate)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities (including environmental fate and toxicity) of chemicals based on their molecular structure. For environmental risk assessment, QSARs can provide estimates for key parameters that govern the persistence and distribution of a chemical in the environment, especially when experimental data is scarce.

For substituted chloroanisoles like this compound, QSAR models can be employed to predict several important environmental fate parameters:

Soil Sorption Coefficient (Koc): This parameter indicates the tendency of a chemical to adsorb to soil and sediment organic carbon. A high Koc value suggests that the compound will be less mobile in the environment. QSARs for Koc are often based on the octanol-water partition coefficient (Kow), a measure of hydrophobicity, as well as other molecular descriptors. nih.govjetjournal.us

Biodegradability: QSAR models can predict the likelihood and rate of a chemical's biodegradation by microorganisms. nih.govresearchgate.net These models often use structural fragments and physicochemical properties to estimate the susceptibility of a compound to microbial attack. For aromatic compounds, factors such as the type and position of substituents can significantly influence their biodegradability.

Half-life in different environmental compartments: By integrating predictions for various degradation processes (biotic and abiotic) and partitioning behaviors, QSAR-based models can estimate the persistence of a chemical, often expressed as a half-life, in soil, water, and air.

The development of robust QSAR models relies on high-quality experimental data for a diverse set of chemicals. For specific classes of compounds like substituted chloroanisoles, the accuracy of predictions would be enhanced by models trained on data from structurally similar chemicals. While general QSAR models for aromatic compounds exist, specific models for substituted chloroanisoles are less common in the literature.

The table below provides an overview of key environmental fate parameters and the molecular descriptors often used in QSAR models to predict them.

Table 2: QSAR Predictable Environmental Fate Parameters
Environmental Fate ParameterKey Molecular Descriptors Used in QSAR ModelsSignificance
Soil Sorption Coefficient (Koc) Octanol-water partition coefficient (log Kow), molecular surface area, molecular connectivity indices. nih.govPredicts mobility in soil and potential for leaching into groundwater.
Biodegradation Presence of specific functional groups, molecular size, electronic properties. nih.govDetermines persistence in biologically active environments like soil and water.
Bioaccumulation Factor (BCF) Octanol-water partition coefficient (log Kow).Indicates the potential for a chemical to accumulate in aquatic organisms.
Atmospheric Half-life Reaction rate constants with atmospheric oxidants (e.g., hydroxyl radicals).Predicts persistence and long-range transport in the atmosphere.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(tert-Butyl)-1-chloro-2-methoxybenzene, and how can reaction conditions be optimized?

  • Methodology :

  • Friedel-Crafts Alkylation : Use tert-butyl chloride (CAS 507-20-0, MW 92.57 g/mol) as an alkylating agent for introducing the tert-butyl group onto a methoxybenzene precursor. Optimize reaction temperature (typically 0–25°C) and Lewis acid catalysts (e.g., AlCl₃) to minimize side reactions like polyalkylation .
  • Chlorination Strategies : Introduce the chlorine substituent via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or nucleophilic displacement of a directing group. Monitor regioselectivity using computational modeling (DFT) to predict substitution patterns .
  • Purification : Column chromatography with hexane/ethyl acetate gradients is recommended for isolating the pure product. Confirm purity via GC-MS or HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. The tert-butyl group shows a singlet at ~1.3 ppm (¹H), while methoxy protons appear as a singlet near 3.8 ppm .
  • X-ray Crystallography : For absolute conformation, grow single crystals via slow evaporation in tert-butyl methyl ether (CAS 1634-04-4) and resolve the structure. Compare bond angles/planes to similar tert-butyl-substituted aromatics (e.g., tert-butyl carbamates) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected ~228.7 g/mol) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids. The tert-butyl group may hinder transmetallation due to steric hindrance, requiring bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). Monitor yields vs. less hindered analogs (e.g., 4-methyl-1-chloro-2-methoxybenzene) .
  • DFT Calculations : Model transition states to quantify steric effects. Compare activation energies for reactions at the 1-chloro position with/without tert-butyl substitution .

Q. What are the stability profiles of this compound under acidic/basic conditions, and how can degradation products be identified?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours. Monitor via LC-MS for hydrolysis of the methoxy group (yielding phenolic derivatives) or tert-butyl cleavage (yielding isobutylene) .
  • Kinetic Analysis : Use UV-Vis spectroscopy to track degradation rates. The tert-butyl group may enhance stability under acidic conditions due to electron-donating effects .

Q. How can researchers resolve contradictions in reported solubility data for tert-butyl-substituted chloroarenes?

  • Methodology :

  • Solvent Screening : Test solubility in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents. The tert-butyl group increases hydrophobicity, reducing solubility in water (logP ~3.5 predicted via ChemAxon) .
  • Crystal Packing Analysis : Use X-ray data to correlate molecular packing with solubility. Bulky substituents like tert-butyl may create voids, enhancing solubility in ethers .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods due to potential volatility (similar to tert-butyl chloride, which has a boiling point of 51°C) .
  • PPE : Wear nitrile gloves and safety goggles. Although related carbamates are classified as non-hazardous (e.g., tert-butyl (4-chlorophenethyl)carbamate), the chloro substituent warrants caution .
  • Waste Disposal : Collect halogenated waste separately for incineration to avoid environmental release of chlorinated byproducts .

Applications in Research

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodology :

  • Medicinal Chemistry : Functionalize the chloro group via nucleophilic aromatic substitution to introduce amines or thiols. For example, coupling with piperazine derivatives could yield candidates for kinase inhibition studies .
  • Material Science : Modify the methoxy group to create photoactive ligands for metal-organic frameworks (MOFs), leveraging the tert-butyl group’s steric stabilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.